molecular formula C14H17N5O B6764913 N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide

Cat. No.: B6764913
M. Wt: 271.32 g/mol
InChI Key: KESXJIJANIYRFF-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide is a complex organic compound that features a quinoline derivative linked to a triazole ring via a propanamide chain

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(5-7-19-8-6-16-18-19)17-12-9-11-3-1-2-4-13(11)15-10-12/h6,8-10H,1-5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXJIJANIYRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)NC(=O)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Triazole Ring:

    Linking the Quinoline and Triazole: The final step involves coupling the quinoline derivative with the triazole ring through a propanamide linker, which can be achieved using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-3-yl)-3-(triazol-1-yl)propanamide: Lacks the tetrahydro modification on the quinoline ring.

    N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(imidazol-1-yl)propanamide: Contains an imidazole ring instead of a triazole ring.

Uniqueness

N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide is unique due to the combination of the tetrahydroquinoline and triazole moieties, which may confer distinct chemical and biological properties compared to its analogs.

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